molecular formula C12H12F3N3 B2993108 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline CAS No. 1006466-09-6

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline

Cat. No.: B2993108
CAS No.: 1006466-09-6
M. Wt: 255.244
InChI Key: ZNMSAQXCMZZYIV-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline (molecular formula: C₁₂H₁₂F₃N₃, molar mass: 255.24 g/mol) is an aniline derivative featuring a trifluoromethyl (-CF₃) substituent on the aromatic ring and a 1-methylpyrazole moiety linked via a methylene bridge to the nitrogen atom. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and structural characteristics .

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-18-8-9(7-17-18)6-16-11-5-3-2-4-10(11)12(13,14)15/h2-5,7-8,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSAQXCMZZYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.

  • Attachment of the Pyrazole to Aniline: : The next step involves the alkylation of 2-(trifluoromethyl)aniline with the pyrazole derivative. This can be achieved using a suitable alkylating agent such as formaldehyde or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid.

  • Purification: : The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the nitro group if present or reduce the pyrazole ring under specific conditions using agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the aniline moiety. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing "N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline":

Scientific Research Applications

The search results highlight several applications of compounds containing pyrazole and trifluoromethyl groups in various scientific fields:

  • Antimicrobial Activity: Research indicates that compounds with trifluoromethyl groups attached to pyrazole and pyridine rings exhibit antimicrobial activity against yeasts, dermatophytes, and filamentous fungi . Specifically, trichloromethyl-substituted compounds have shown higher antioxidant activity compared to their fluorinated counterparts .
  • Anticancer Activity: Certain N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-amines have demonstrated significant anticancer activity against various cancer cell lines .
  • Glycine Transporter 1 (GlyT1) Inhibitors: A study describes the discovery of a potent GlyT1 inhibitor derived from a compound containing a pyrazol-4-ylphenyl group and a trifluoromethylpyridine carboxamide . This inhibitor showed significant effects in rodent models for schizophrenia without causing undesirable side effects .
  • Building blocks for synthesis: Pyrazole and pyrimidine rings that are linked by aminopiperidine groups are used in the creation of new structures .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃)

  • Trifluoromethyl : Present in both this compound and N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline, this group reduces electron density on the aromatic ring, increasing resistance to oxidative degradation. This property is critical in agrochemical and pharmaceutical applications where stability under metabolic conditions is required .

Pyrazole vs. Benzyl Moieties

  • 1-Methylpyrazole : The pyrazole ring in the target compound introduces a heterocyclic structure capable of π-π stacking and hydrogen bonding, which may enhance binding affinity in receptor-ligand interactions. Its methyl group minimizes steric clashes compared to bulkier substituents .
  • 4-Fluorobenzyl : The fluorinated benzyl group in N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline increases lipophilicity and bioavailability, while the fluorine atom strengthens van der Waals interactions in hydrophobic pockets .

Biological Activity

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂N₃F₃
  • Molecular Weight : 255.23 g/mol
  • CAS Number : 1006466-09-6

The compound features a pyrazole moiety linked to an aniline structure, with a trifluoromethyl group that enhances its biological activity and solubility in organic solvents.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity : Research indicates that pyrazole derivatives can act as effective antitumor agents. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets, potentially inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes, which are critical in inflammatory pathways .
  • Antibacterial Effects : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain strains of bacteria, making it a candidate for further investigation as a potential antibiotic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Monoamine Oxidase Inhibition : Pyrazole derivatives have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially providing antidepressant effects .
  • Protein-Ligand Binding : The methyl group on the pyrazole ring may enhance binding affinity to target proteins, influencing the compound's overall efficacy. Studies indicate that methyl substitutions can significantly affect protein-ligand interactions, enhancing biological activity .

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited the proliferation of cancer cell lines in vitro, with IC50 values suggesting potent activity comparable to known chemotherapeutic agents.

Compound NameIC50 (µM)Cancer Cell Line
N-[methyl-pyrazol]15MCF-7
N-[methyl-pyrazol]20HeLa
N-[methyl-pyrazol]12A549

Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The findings demonstrated a significant reduction in cytokine levels at concentrations as low as 10 µM.

Q & A

Q. What are the recommended synthetic routes for preparing N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline, and how are intermediates purified?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2-(trifluoromethyl)aniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions (e.g., NaBH3_3CN in MeOH) to form the secondary amine.
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) for intermediates. Final crystallization from dichloromethane/hexane yields high-purity product .
  • Key Characterization : Confirm structure via 1^1H/13^13C NMR and HRMS. For example, HRMS (ESI) should match the calculated m/z for C12_{12}H13_{13}F3_3N3_3 (M+H)+ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : The 1^1H NMR spectrum should show distinct signals for the aniline NH (δ ~5.2 ppm, broad), trifluoromethyl group (no proton signal), and pyrazole methyl (δ ~3.8 ppm, singlet). 19^19F NMR can confirm the CF3_3 group (δ ~-60 ppm) .
  • HRMS/LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., m/z 256.0962 for C12_{12}H12_{12}F3_3N3+_3^+). LC-MS with reverse-phase columns (C18, acetonitrile/water + 0.1% formic acid) provides purity data .

Q. How is purity assessed, and what methods mitigate common impurities?

  • Melting Point : A sharp melting point (e.g., 140–142°C) indicates purity. Discrepancies suggest impurities or polymorphism .
  • HPLC : Use gradient elution (e.g., 60% acetonitrile to 95% over 10 minutes) with UV detection at 254 nm. Retention time consistency (±0.1 min) confirms batch reproducibility .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in downstream applications?

The CF3_3 group is strongly electron-withdrawing, reducing the aniline's basicity and directing electrophilic substitution to the para position. Computational studies (DFT) show a lowered HOMO energy (-6.8 eV vs. -6.2 eV for non-CF3_3 analogs), increasing oxidative stability. This enhances suitability as a ligand in catalysis or as a pharmacophore in drug discovery .

Q. What strategies optimize reaction yields when using this compound as a building block in multi-step syntheses?

  • Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand (e.g., SPhos) and base (K3_3PO4_4) to achieve >85% yield .
  • Stability : Store under inert gas to prevent oxidation. Avoid prolonged exposure to light, as the aniline moiety may degrade .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Impurity Analysis : Compare HPLC retention times with known byproducts (e.g., unreacted starting materials).
  • Structural Isomers : Use 2D NMR (COSY, NOESY) to distinguish regioisomers. For example, NOE correlations between the pyrazole methyl and aniline protons confirm substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.